molecular formula C8H9NO2 B12561250 4-[(Z)-(Hydroxyimino)methyl]-2-methylphenol

4-[(Z)-(Hydroxyimino)methyl]-2-methylphenol

Cat. No.: B12561250
M. Wt: 151.16 g/mol
InChI Key: KBGGLLOAQQECHL-UITAMQMPSA-N
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Description

4-[(Z)-(Hydroxyimino)methyl]-2-methylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a hydroxyimino group attached to a methylphenol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Z)-(Hydroxyimino)methyl]-2-methylphenol typically involves the reaction of 2-methylphenol with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate oxime, which is then converted to the desired product under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[(Z)-(Hydroxyimino)methyl]-2-methylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like acyl chlorides or alkyl halides are used for esterification and etherification reactions, respectively.

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Esters and ethers

Scientific Research Applications

4-[(Z)-(Hydroxyimino)methyl]-2-methylphenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(Z)-(Hydroxyimino)methyl]-2-methylphenol involves its interaction with various molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the phenolic hydroxyl group can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-methylphenol: Lacks the hydroxyimino group, making it less reactive in certain chemical reactions.

    4-[(E)-(Hydroxyimino)methyl]-2-methylphenol: The E-isomer of the compound, which may have different reactivity and biological activity.

Uniqueness

4-[(Z)-(Hydroxyimino)methyl]-2-methylphenol is unique due to the presence of the Z-configuration of the hydroxyimino group, which can influence its chemical reactivity and biological interactions

Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

4-[(Z)-hydroxyiminomethyl]-2-methylphenol

InChI

InChI=1S/C8H9NO2/c1-6-4-7(5-9-11)2-3-8(6)10/h2-5,10-11H,1H3/b9-5-

InChI Key

KBGGLLOAQQECHL-UITAMQMPSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C=N\O)O

Canonical SMILES

CC1=C(C=CC(=C1)C=NO)O

Origin of Product

United States

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